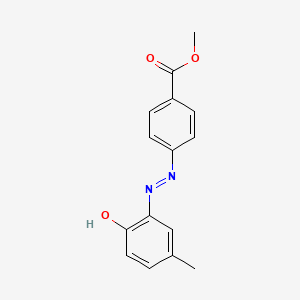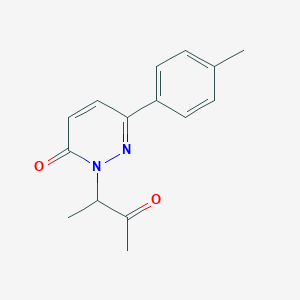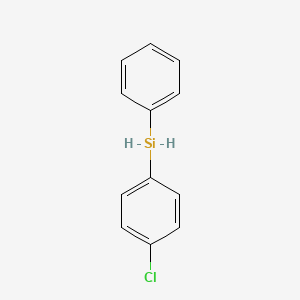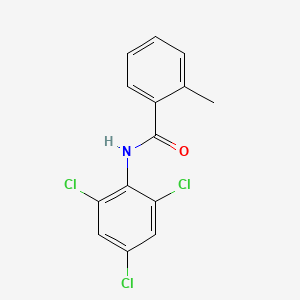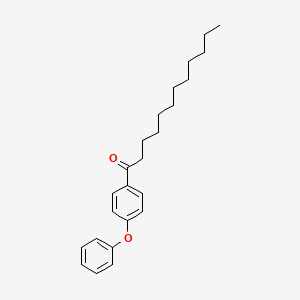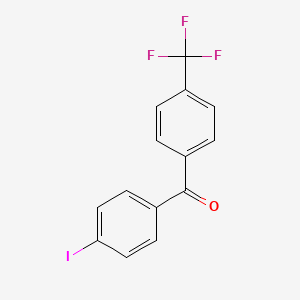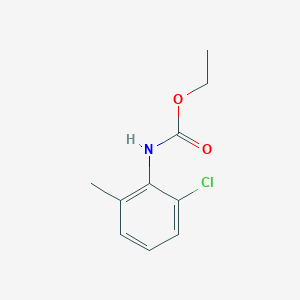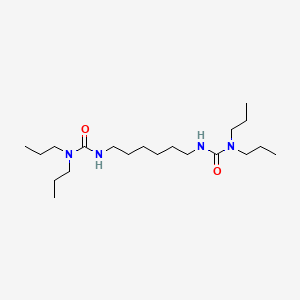
3,3'-Hexamethylenebis(1,1-dipropylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Hexamethylenebis(1,1-dipropylurea): is a chemical compound with the molecular formula C20H42N4O2 and a molecular weight of 370.583 g/mol . It is known for its unique structure, which consists of two urea groups connected by a hexamethylene chain, each urea group further substituted with dipropyl groups. This compound is utilized in various scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Hexamethylenebis(1,1-dipropylurea) typically involves the reaction of hexamethylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The process requires precise temperature control to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 3,3’-Hexamethylenebis(1,1-dipropylurea) is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’-Hexamethylenebis(1,1-dipropylurea) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: 3,3’-Hexamethylenebis(1,1-dipropylurea) is used as a reagent in organic synthesis, particularly in the formation of complex urea derivatives. It serves as a building block for the synthesis of polymers and other advanced materials.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes. It is used in the development of biochemical assays and as a probe to investigate molecular mechanisms.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the design of novel drugs with specific biological activities.
Industry: In industrial applications, 3,3’-Hexamethylenebis(1,1-dipropylurea) is used in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3’-Hexamethylenebis(1,1-dipropylurea) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, modulating their activity. The hexamethylene chain provides flexibility, allowing the compound to adopt conformations that enhance its binding affinity.
Comparison with Similar Compounds
- 3,3’-Hexamethylenebis(1,1-diisopropylurea)
- 1,1’-Hexamethylenebis(3-isopropylurea)
- 3,3’-Hexamethylenebis(1,1-dibutylurea)
- 3,3’-Hexamethylenebis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-Hexamethylenebis(1,1-dipropylurea) exhibits unique properties due to the presence of dipropyl groups. These groups influence the compound’s solubility, reactivity, and interaction with molecular targets. The hexamethylene chain provides structural flexibility, which can be advantageous in various applications.
Properties
CAS No. |
138049-24-8 |
|---|---|
Molecular Formula |
C20H42N4O2 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
3-[6-(dipropylcarbamoylamino)hexyl]-1,1-dipropylurea |
InChI |
InChI=1S/C20H42N4O2/c1-5-15-23(16-6-2)19(25)21-13-11-9-10-12-14-22-20(26)24(17-7-3)18-8-4/h5-18H2,1-4H3,(H,21,25)(H,22,26) |
InChI Key |
NLFNPYUYNBAFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NCCCCCCNC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


